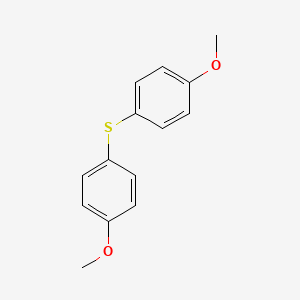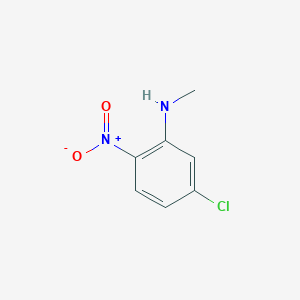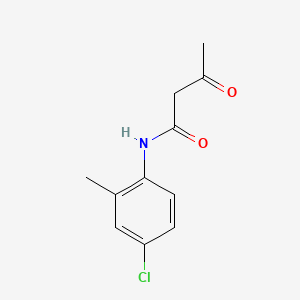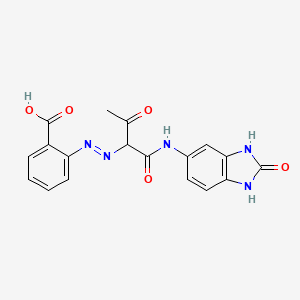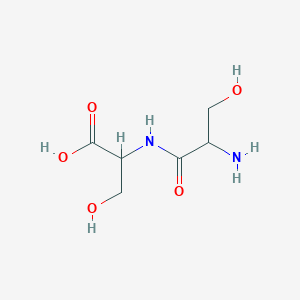
Thulium(III) iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium(III) iodide is an iodide of thulium, with the chemical formula TmI₃. It is a yellow, highly hygroscopic solid that forms in the hexagonal crystal system . This compound is primarily used as a component in metal halide lamps .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium(III) iodide can be synthesized by heating thulium with mercury(II) iodide: [ 2 \text{Tm} + 3 \text{HgI}_2 \rightarrow 2 \text{TmI}_3 + 3 \text{Hg} ] The mercury produced in the reaction can be removed by distillation .
Industrial Production Methods: The this compound hydrate crystallized from solution can be heated with ammonium iodide to obtain the anhydrous form .
Types of Reactions:
Oxidation and Reduction: this compound can be reduced to thulium(II) iodide by heating with thulium metal: [ 2 \text{TmI}_3 + \text{Tm} \rightarrow 3 \text{TmI}_2 ]
Substitution: this compound can undergo substitution reactions with other halides to form different thulium halides.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen or other oxidizing agents.
Reduction: Involves heating with reducing agents such as thulium metal.
Major Products:
Thulium(II) iodide (TmI₂): Formed by reduction of this compound.
Thulium oxyiodide (TmOI): Formed by heating the hydrate in air.
Scientific Research Applications
Thulium(III) iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other thulium compounds.
Biology and Medicine: Thulium compounds, including this compound, are being explored for their potential use in medical imaging and cancer treatment due to their unique luminescent properties.
Mechanism of Action
The mechanism by which thulium(III) iodide exerts its effects is primarily through its ability to form stable complexes with other elements and compounds. This stability is due to the strong ionic bonds formed between thulium and iodine atoms. The molecular targets and pathways involved are largely related to its luminescent properties, which make it useful in various applications such as lighting and medical imaging .
Comparison with Similar Compounds
- Thulium(III) chloride (TmCl₃)
- Thulium(III) bromide (TmBr₃)
- Thulium(III) fluoride (TmF₃)
Comparison: Thulium(III) iodide is unique among these compounds due to its specific use in metal halide lamps and its distinct yellow color. While other thulium halides like thulium(III) chloride and thulium(III) bromide also have applications in lighting and other industries, this compound is particularly valued for its high efficiency and bright light output .
Properties
CAS No. |
13813-43-9 |
|---|---|
Molecular Formula |
I3Tm |
Molecular Weight |
549.6476 g/mol |
IUPAC Name |
thulium(3+);triiodide |
InChI |
InChI=1S/3HI.Tm/h3*1H;/q;;;+3/p-3 |
InChI Key |
LZOMHYVAEHYDST-UHFFFAOYSA-K |
SMILES |
I[Tm](I)I |
Canonical SMILES |
[I-].[I-].[I-].[Tm+3] |
Key on ui other cas no. |
13813-43-9 |
Origin of Product |
United States |
Q1: What is the standard enthalpy of formation for crystalline thulium triiodide?
A1: Calorimetric measurements of TmI3 (cr) dissolving in water and a 0.001 N HCl solution determined the standard enthalpy of formation to be ΔfH°(TmI3, cr, 298.15 K) = -620.4 ± 2.5 kJ/mol.
Q2: Can thulium triiodide exist in different forms in the gas phase?
A2: Yes, mass spectrometric and weight-loss effusion studies reveal that thulium triiodide exists not only as monomers (TmI3) but also as dimers (Tm2I6) and trimers (Tm3I9) in the gas phase. This highlights the potential for complex behavior at different temperatures and pressures.
Q3: How does the sublimation enthalpy of thulium triiodide compare to other lanthanide triiodides?
A3: Sublimation enthalpies for both gadolinium and thulium triiodides were investigated alongside the formation enthalpies of their gaseous monomeric, dimeric, and trimeric forms. This comparative study provides valuable insights into the bonding and volatility trends within the lanthanide series.
Q4: How does thulium diiodide (TmI2) differ in reactivity compared to TmI3?
A4: Thulium diiodide demonstrates strong reducing capabilities, reacting with cyclic aromatic hydrocarbons possessing reduction potentials more positive than -2.0 V versus SCE. This property differentiates it from TmI3 and allows for specific chemical transformations. For instance, TmI2 reacts with cyclooctatetraene, acenaphthylene, or lithium anthracenide to form thulium triiodide and organometallic thulium(III) complexes.
Q5: What analytical techniques have been used to study thulium triiodide and its related compounds?
A5: Researchers have employed a variety of techniques to characterize thulium triiodide and related compounds. These include:
- Mass spectrometry: Used to identify the presence and relative abundance of different gaseous species of thulium iodide, including monomers, dimers, and trimers.
- Effusion measurements: Used in conjunction with mass spectrometry to determine vapor pressures and thermodynamic properties like sublimation enthalpy.
- Single-crystal X-ray diffraction: Employed to determine the molecular structures of organometallic thulium(III) complexes formed in reactions with TmI2.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


